1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene: is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 3-fluorobenzenethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 3-fluorobenzenethiol attacks the fluorinated benzene ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted benzene derivatives
Scientific Research Applications
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The sulfanylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-5-[(2-fluorophenyl)sulfanylmethyl]benzene
Uniqueness
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the specific positioning of the fluorine atoms and the sulfanylmethyl group on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,3-difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-2-1-3-13(7-10)17-8-9-4-11(15)6-12(16)5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJOTVPASFNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=CC(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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